
Silane, trimethyl(1-naphthalenylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl(trimethylsilyl)methanone is an organic compound that features a naphthalene ring bonded to a trimethylsilyl group via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(trimethylsilyl)methanone typically involves the reaction of naphthalen-1-yl lithium with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for naphthalen-1-yl(trimethylsilyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl(trimethylsilyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl(trimethylsilyl)methanol.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Naphthalen-1-yl(trimethylsilyl)methanol.
Reduction: Naphthalen-1-yl(trimethylsilyl)methane.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Naphthalen-1-yl(trimethylsilyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of naphthalen-1-yl(trimethylsilyl)methanone involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The naphthalene ring can interact with biological molecules through π-π stacking and hydrophobic interactions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-1-yl(trimethylsilyl)methanol
- Naphthalen-1-yl(trimethylsilyl)methane
- Naphthalen-1-yl(trimethylsilyl)ethanone
Uniqueness
Naphthalen-1-yl(trimethylsilyl)methanone is unique due to its specific combination of a naphthalene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88313-80-8 |
|---|---|
Formule moléculaire |
C14H16OSi |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
naphthalen-1-yl(trimethylsilyl)methanone |
InChI |
InChI=1S/C14H16OSi/c1-16(2,3)14(15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
Clé InChI |
ZTZAFZHPXSCCBW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



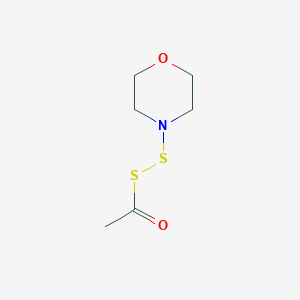
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
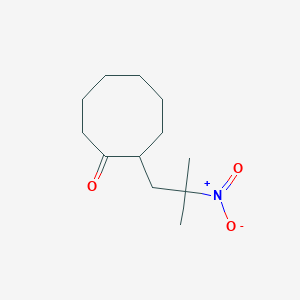

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
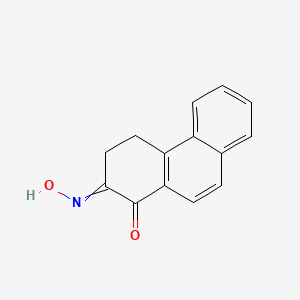

![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
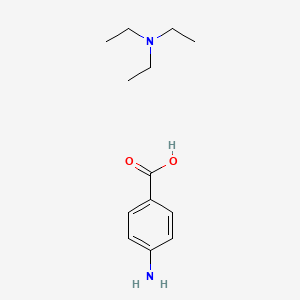
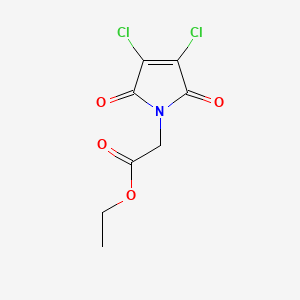
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
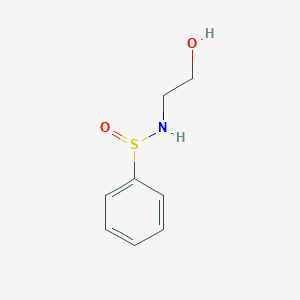
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
